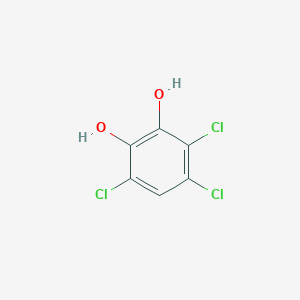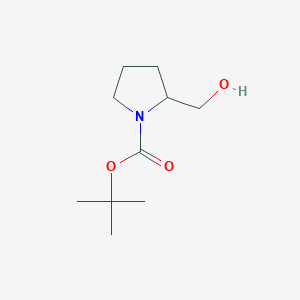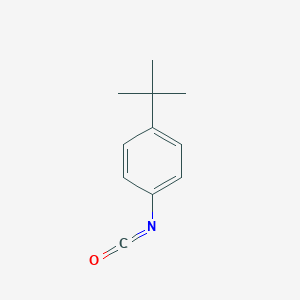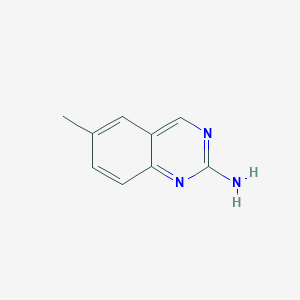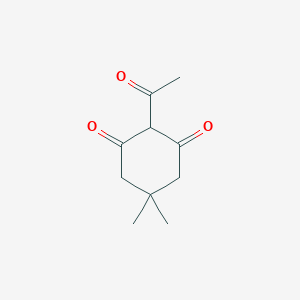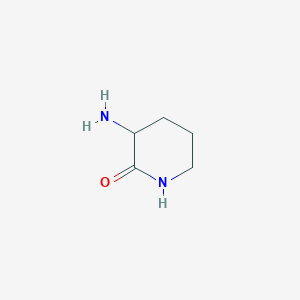
Nobelium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nobelium is a synthetic element that belongs to the actinide series in the periodic table. It was first discovered in 1957 by a team of scientists at the Nobel Institute of Physics in Stockholm, Sweden. The element was named after Alfred Nobel, the inventor of dynamite and the founder of the Nobel Prizes. Nobelium has no known natural occurrence and can only be produced through nuclear reactions. Due to its short half-life and limited availability, nobelium has limited practical applications. However, it is an important element for scientific research, particularly in the field of nuclear physics.
作用機序
The mechanism of action of nobelium is not well understood due to its limited availability and short half-life. However, it is believed that nobelium behaves similarly to other actinide elements, such as uranium and plutonium. These elements are known to emit alpha particles, which are high-energy particles that can damage biological tissue.
生化学的および生理学的効果
Due to its short half-life and limited availability, there is little information on the biochemical and physiological effects of nobelium. However, it is believed that nobelium can cause damage to biological tissue due to its emission of alpha particles. Exposure to high levels of nobelium can lead to radiation sickness, which is characterized by symptoms such as nausea, vomiting, and fatigue.
実験室実験の利点と制限
The main advantage of using nobelium in lab experiments is its ability to provide valuable insights into the behavior of heavy nuclei and subatomic particles. However, the limited availability and short half-life of nobelium make it difficult to conduct experiments using this element. Additionally, the high levels of radiation emitted by nobelium can pose a risk to researchers and require special precautions to be taken.
将来の方向性
For research on nobelium include the development of new synthesis methods that can produce larger quantities of this element, as well as the study of its properties and behavior using advanced experimental techniques. Additionally, the use of nobelium in the development of new materials and technologies, such as nuclear batteries and radiation detectors, is an area of active research.
合成法
Nobelium can be synthesized through nuclear reactions by bombarding a target material with a beam of high-energy particles. The most common method of producing nobelium is through the fusion of two lighter nuclei, such as the reaction between curium-248 and calcium-48. The resulting product is nobelium-256, which has a half-life of around 1.2 hours.
科学的研究の応用
Nobelium is an important element for scientific research, particularly in the field of nuclear physics. It is used to study the properties of heavy nuclei and the behavior of subatomic particles. One of the main applications of nobelium is in the study of nuclear fission, which is the process of splitting a heavy nucleus into two lighter nuclei. This process is important for the production of nuclear energy and the development of nuclear weapons.
特性
CAS番号 |
10028-14-5 |
|---|---|
製品名 |
Nobelium |
分子式 |
No |
分子量 |
259.101 g/mol |
IUPAC名 |
nobelium |
InChI |
InChI=1S/No |
InChIキー |
ORQBXQOJMQIAOY-UHFFFAOYSA-N |
SMILES |
[No] |
正規SMILES |
[No] |
その他のCAS番号 |
10028-14-5 |
同義語 |
Nobelium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



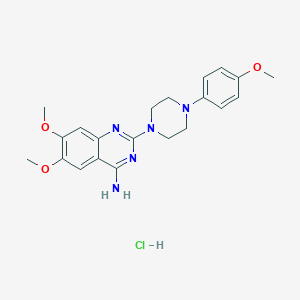
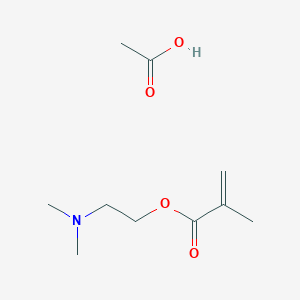
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)


